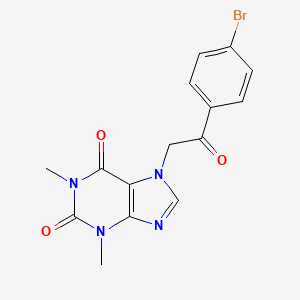
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is a complex organic compound with the molecular formula C12H14Cl3N3O2S and a molecular weight of 370.687 g/mol This compound is known for its unique chemical structure, which includes a trichloromethyl group, a hydroxyaniline moiety, and a carbothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-hydroxyaniline with a carbothioyl chloride derivative under controlled conditions to form an intermediate product. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyaniline moiety can be oxidized to form quinone derivatives.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyaniline moiety can yield quinone derivatives, while nucleophilic substitution of the trichloromethyl group can produce various substituted derivatives .
Applications De Recherche Scientifique
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, the hydroxyaniline moiety may interact with enzymes or receptors, leading to changes in cellular processes. The trichloromethyl group may also play a role in modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trichloro-1-(((3-methoxyanilino)carbothioyl)amino)ethyl)benzamide: This compound has a similar structure but includes a methoxy group instead of a hydroxy group.
N-(2,2,2-Trichloro-1-(((2-hydroxyanilino)carbothioyl)amino)ethyl)propanamide: This compound differs by the position of the hydroxy group on the aniline ring.
Uniqueness
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group at the 3-position of the aniline ring may influence its reactivity and interactions with biological targets compared to similar compounds .
Propriétés
Formule moléculaire |
C12H14Cl3N3O2S |
|---|---|
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C12H14Cl3N3O2S/c1-2-9(20)17-10(12(13,14)15)18-11(21)16-7-4-3-5-8(19)6-7/h3-6,10,19H,2H2,1H3,(H,17,20)(H2,16,18,21) |
Clé InChI |
LPIAISLXGLKYIC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985982.png)
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)


![5-(2,5-dimethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11986024.png)
![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)

![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)


